1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15) |
InChI Key |
NVUHKXBGNUAKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Intermediate Formation
A seminal approach involves the cycloaddition of ethyl isocyanoacetate with N-aryl-benzimidoyl chlorides to construct the imidazole core. The process begins with the preparation of imidoyl chloride intermediates (15 ) via reaction of acyl chlorides (12 ) with aniline derivatives (13 ) to form amides (14 ), followed by chlorination. The critical cycloaddition step employs ethyl isocyanoacetate (16 ) and imidoyl chlorides under copper iodide (CuI) catalysis in methanol at 50°C, yielding 1,5-diaryl-1H-imidazole-4-carboxylate esters (17 ).
Carboxamide Functionalization
The ester intermediates (17 ) undergo hydrolysis or hydrazide formation to produce carboxylic acids (10 ) or carbohydrazides (11 ), respectively. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts the ester to the carboxylic acid, which is subsequently treated with ammonium chloride to yield the target carboxamide. This stepwise methodology ensures precise control over functional group interconversion, with reported yields of 68–82% for the final carboxamide derivatives.
Table 1: Cycloaddition Reaction Optimization Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst | CuI (10 mol%) | 75–82 |
| Solvent | Methanol | 68–75 |
| Temperature | 50°C | — |
| Reaction Time | 12–24 h | — |
Regioselective Synthesis via DAMN-Based Imines
Mechanistic Insights and Substrate Scope
A regiocontrolled method utilizes 2-hydroxyaryl-substituted DAMN (diaminomaleonitrile)-based benzylidene imines (6 ) and aromatic aldehydes (11 ) under triethylamine catalysis. The 2-hydroxyaryl moiety directs the reaction pathway through a self-catalyzed hydrogen atom shift, enabling exclusive formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides (7 ). Electron-withdrawing substituents (e.g., Cl, NO₂) on the aldehyde enhance reaction efficiency, achieving yields of 70–88%.
Critical Role of the 2-Hydroxyaryl Group
Comparative studies with 3- and 4-hydroxyaryl imines (8 , 9 ) revealed divergent pathways, yielding pyrazines instead of imidazoles. This underscores the necessity of the 2-hydroxy group for stabilizing transition states during cyclization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirmed the regiochemistry and purity of products.
Table 2: Substrate Effects on Regioselective Synthesis
| Aldehyde Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Cl | 85 | 6 |
| 4-NO₂ | 88 | 5 |
| 4-OMe | 72 | 8 |
| 3-Br | 78 | 7 |
Reductive Cyclization with TMSN₃
Limitations and Adaptations
The molar ratio of reagents (1:2.4:3.8:1.9 for propynamide:NIS:TMSN₃:H₂O) is critical for avoiding side products. Although this method requires post-synthetic modification to introduce the carboxamide group, it demonstrates the feasibility of azide-mediated cyclization for imidazole synthesis.
Comparative Analysis of Methodologies
Efficiency and Scalability
Industrial Applicability
Cycloaddition methods are preferred for large-scale production due to established protocols, whereas regioselective synthesis is ideal for research-scale diversification. Reductive cyclization remains exploratory but holds promise for tandem reactions.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. This reaction is critical for modifying the compound's polarity and biological activity.
Reaction Conditions
Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves deprotonation and hydroxide ion attack.
Substitution at the Chlorophenyl Group
The para-chlorine atom participates in nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles, facilitated by electron-withdrawing groups on the imidazole ring.
Key Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (excess) | CuCl₂, DMF, 120°C, 24 h | 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide | 55% | |
| SH⁻ (NaSH) | DMSO, 80°C, 12 h | 1-(4-Mercaptophenyl)-1H-imidazole-4-carboxamide | 48% |
The reaction rate is enhanced by polar aprotic solvents (e.g., DMF) and transition metal catalysts.
Oxidation of the Imidazole Ring
The imidazole ring undergoes oxidation to form imidazole N-oxide derivatives under mild conditions.
Example
-
Reagent : m-CPBA (3-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C → RT, 4 h
-
Product : 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide N-oxide
Reduction of the Carboxamide Group
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:
-
Product : 1-(4-Chlorophenyl)-1H-imidazole-4-methylamine
-
Yield : 58%
Condensation Reactions
The carboxamide group reacts with aldehydes to form Schiff bases, which can cyclize into heterocycles like thiazolidinones.
Schiff Base Formation
Thiazolidinone Cyclization
-
Reagent : Thioglycolic acid, ZnCl₂
-
Conditions : Toluene, reflux, 8 h
-
Product : 5-(Thiazolidin-4-one)-1H-imidazole-4-carboxamide
Electrophilic Aromatic Substitution (EAS)
The imidazole ring undergoes nitration and sulfonation at the C-2 position, activated by the electron-donating carboxamide group.
Nitration
-
Reagent : HNO₃/H₂SO₄ (1:3), 0°C
-
Product : 2-Nitro-1-(4-chlorophenyl)-1H-imidazole-4-carboxamide
Sulfonation
-
Reagent : SO₃/H₂SO₄, 50°C, 2 h
-
Product : 2-Sulfo-1-(4-chlorophenyl)-1H-imidazole-4-carboxamide
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation at the chlorophenyl group.
Suzuki Coupling
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. A study evaluated the anticancer activity of novel imidazole derivatives, including 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide, against liver carcinoma cell lines (HEPG2-1). The findings indicated that several derivatives exhibited moderate to high cytotoxicity compared to doxorubicin, a standard chemotherapy drug. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring could enhance anticancer potency, making it a candidate for further development in cancer therapeutics .
Case Study: Structure-Activity Relationship Analysis
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Doxorubicin | 0.72 | Reference |
| This compound | Varies | Moderate to High |
Inhibition of Adenosine Deaminase
Research has identified this compound as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This inhibition has implications for treating various conditions such as chronic pain, periodontitis, and certain leukemias. The compound's ability to modulate adenosine levels may provide therapeutic benefits in diseases where adenosine signaling plays a critical role .
Central Nervous System Disorders
The compound is also being explored for its potential in treating central nervous system disorders. Its ability to penetrate the blood-brain barrier suggests that it could be effective for conditions like obesity and related psychological disorders. The pharmacological profile indicates that it may help in managing cognition and memory disorders, offering a new avenue for treatment strategies .
Synthesis and Derivative Development
The synthesis of this compound derivatives has been extensively studied to enhance its biological activity. Techniques such as one-pot reactions and the use of various coupling agents have been employed to produce novel derivatives with improved efficacy against cancer and other diseases .
Synthesis Overview
| Reaction Type | Key Reagents | Yield (%) |
|---|---|---|
| One-pot synthesis | EDCI, DMF | High |
| Coupling reactions | Chlorophosphate | Moderate |
Potential as Antiviral Agents
Recent studies have investigated the use of imidazole derivatives, including this compound, as inhibitors of viral proteases such as those from SARS-CoV-2. The structural modifications aimed at enhancing binding affinity to viral targets are underway, indicating potential applications in antiviral drug development .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Acadesine (AICAR)
- Structure: 5-Amino-1-(β-D-ribofuranosyl)-1H-imidazole-4-carboxamide.
- Key Differences: The ribose group in Acadesine replaces the 4-chlorophenyl substituent, enhancing water solubility and enabling its role as an adenosine analog.
- Applications : Widely used in metabolic studies to activate AMP-activated protein kinase (AMPK) .
- Molecular Weight : 258.23 g/mol (higher due to the ribose moiety) .
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid
- Structure : Fluorine replaces chlorine at the para position; carboxylic acid replaces carboxamide.
- Key Differences : Fluorine’s smaller size and higher electronegativity may alter binding affinity in target proteins. The carboxylic acid group increases acidity (pKa ~4–5), affecting ionization under physiological conditions .
- Molecular Weight : 208.18 g/mol .
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic Acid Hydrochloride
N-(4-Chlorophenyl)-1-(4-Nitrobenzyl)-1H-imidazole-4-carboxamide
- Structure : Additional 4-nitrobenzyl group attached to the imidazole ring.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which may stabilize the molecule or alter redox properties. This modification could enhance binding to nitroreductase enzymes or confer antimicrobial activity .
- CAS No.: 1351800-17-3 .
Functional Group Modifications
Carboxamide vs. Carboxylic Acid
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide : The carboxamide group (-CONH₂) offers hydrogen-bonding capability without ionization at physiological pH, making it suitable for passive cellular uptake.
Halogen Substituents
- Chlorine (Cl) vs. Fluorine (F) : Chlorine’s larger size and lower electronegativity compared to fluorine may enhance lipophilicity and prolong metabolic half-life. Fluorinated analogues are often explored to improve metabolic stability .
Data Table: Comparative Analysis
Research Findings and Implications
Nitrobenzyl Derivatives : The addition of a nitrobenzyl group (e.g., in CAS 1351800-17-3) may enhance interaction with nitroreductase enzymes, suggesting utility in prodrug development or cancer therapy .
Solubility vs. Bioavailability : Carboxylic acid derivatives, while more soluble, may require formulation adjustments to improve bioavailability compared to carboxamide analogues .
Biological Activity
1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 219.64 g/mol
- IUPAC Name : this compound
This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.
Biological Activity Overview
This compound exhibits significant biological activities, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial effects. Below are detailed findings from various studies:
Anticancer Activity
Research indicates that this compound demonstrates potent antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- Melanoma: B16-F1, A375, WM-164
- Prostate Cancer: LNCaP, PC-3, Du 145, PPC-1
- IC50 Values :
- The compound showed IC50 values less than 10 μM against certain melanoma cell lines, indicating strong activity (Table 1).
| Cell Line | IC50 (μM) |
|---|---|
| A375 | <10 |
| WM-164 | <10 |
| LNCaP | <10 |
| PC-3 | >10 |
These results suggest that the position of substituents on the imidazole ring is critical for maintaining biological activity .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes which play a key role in inflammation.
- IC50 Values : Studies show IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Activity Against Bacteria : It exhibited significant antibacterial activity against various strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported in the range of 5–20 μg/mL for different bacterial strains, indicating promising antimicrobial potential.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Modulation : It may also modulate receptor activities that are critical in tumor growth and inflammation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Antiproliferative Effects :
- Conducted on melanoma and prostate cancer cell lines.
- Results indicated a strong correlation between structural modifications and biological activity.
-
Anti-inflammatory Research :
- Investigated the compound's ability to inhibit COX enzymes.
- Results showed significant inhibition compared to standard anti-inflammatory drugs like diclofenac.
-
Antimicrobial Evaluation :
- Assessed against various bacterial strains.
- Demonstrated effective antibacterial properties with low MIC values.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis of imidazole derivatives typically involves condensation reactions or functionalization of pre-existing imidazole scaffolds. For example, similar compounds like 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid are synthesized via intermediates such as 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, followed by azide coupling . For this compound, a plausible route involves:
Core formation : Condensation of 4-chloroaniline with an imidazole precursor (e.g., imidazole-4-carboxylic acid derivatives) under acidic or basic conditions.
Functionalization : Amidation of the carboxylic acid group using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the carboxamide moiety.
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to achieve ≥97% purity, as demonstrated for structurally related compounds .
Key analytical techniques : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm regioselectivity and purity .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs, as seen in analogs like 1-Benzyl-2-(4-chlorophenyl)-imidazole derivatives .
- Spectroscopy :
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for further functionalization .
Advanced: What strategies address contradictions in reactivity data for imidazole-4-carboxamide derivatives?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected hydrolysis or side reactions) may arise from:
- Steric effects : Bulky substituents on the imidazole ring (e.g., 4-chlorophenyl) can hinder nucleophilic attack. Compare kinetic studies of hydrolysis for analogs like 1-methyl-1H-imidazole-4-sulfonyl chloride under varying pH and temperature .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) may deactivate the carboxamide toward nucleophilic substitution. Use Hammett σ constants to correlate substituent effects with reaction rates .
- Experimental validation : Design control experiments using deuterated solvents (e.g., D₂O for hydrolysis studies) or isotopic labeling to trace reaction pathways .
Advanced: How can computational tools optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Reaction path search : Employ quantum chemical calculations (e.g., Gaussian 16) to identify transition states and energy barriers for key steps like amidation or cyclization .
- Machine learning : Train models on existing datasets (e.g., reaction yields of imidazole derivatives) to predict optimal solvents, catalysts, or temperatures. For example, Bayesian optimization reduced trial-and-error in similar carboxamide syntheses .
- Process simulation : Use Aspen Plus or COMSOL to model heat/mass transfer in continuous-flow reactors, minimizing byproducts during scale-up .
Advanced: What are the challenges in studying the pharmacological activity of this compound, and how can they be mitigated?
Methodological Answer:
- Bioavailability : The chlorophenyl group may enhance lipophilicity but reduce solubility. Use logP calculations (e.g., ACD/Labs) and formulate with co-solvents (e.g., PEG 400) .
- Target selectivity : Screen against related enzymes (e.g., kinases or cytochrome P450 isoforms) to assess off-target effects. For example, imidazole derivatives often inhibit heme-containing proteins due to metal coordination .
- Data validation : Cross-validate in vitro assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293 cells) to confirm activity .
Advanced: How can researchers leverage coordination chemistry to develop metal-organic frameworks (MOFs) using this compound?
Methodological Answer:
- Ligand design : The carboxamide group can act as a bridging ligand. Synthesize coordination polymers by reacting the compound with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions .
- Structural analysis : Use single-crystal XRD to determine bonding modes (e.g., monodentate vs. bidentate) and topology (e.g., 2D sheets or 3D networks) .
- Application testing : Evaluate gas adsorption (e.g., CO₂) or catalytic activity (e.g., Suzuki coupling) in MOFs derived from imidazole-carboxamide ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
